Cas no 1851202-88-4 (1-[(1-Ethylcyclobutyl)methyl]-4-methyl-1H-pyrazol-3-amine)

1-[(1-Ethylcyclobutyl)methyl]-4-methyl-1H-pyrazol-3-amine is a specialized pyrazole derivative with potential applications in medicinal chemistry and pharmaceutical research. Its unique structure, featuring an ethyl-substituted cyclobutylmethyl group and a methylated pyrazole core, offers distinct steric and electronic properties, making it a valuable intermediate for drug discovery. The compound's amine functionality provides a reactive site for further derivatization, enabling the synthesis of targeted bioactive molecules. Its well-defined molecular architecture may contribute to enhanced binding affinity or selectivity in receptor interactions. This compound is suited for exploratory research in developing novel therapeutic agents, particularly where tailored steric constraints are required. High-purity synthesis ensures reproducibility in experimental applications.
1-[(1-Ethylcyclobutyl)methyl]-4-methyl-1H-pyrazol-3-amine structure
1851202-88-4 structure
Product Name:1-[(1-Ethylcyclobutyl)methyl]-4-methyl-1H-pyrazol-3-amine
CAS No:1851202-88-4
MF:C11H19N3
MW:193.288662195206
CID:5711907
PubChem ID:126985335
Update Time:2025-05-19

1-[(1-Ethylcyclobutyl)methyl]-4-methyl-1H-pyrazol-3-amine Chemical and Physical Properties

Names and Identifiers

    • EN300-1108364
    • 1851202-88-4
    • 1-[(1-Ethylcyclobutyl)methyl]-4-methyl-1H-pyrazol-3-amine
    • 1-[(1-Ethylcyclobutyl)methyl]-4-methylpyrazol-3-amine
    • 1H-Pyrazol-3-amine, 1-[(1-ethylcyclobutyl)methyl]-4-methyl-
    • Inchi: 1S/C11H19N3/c1-3-11(5-4-6-11)8-14-7-9(2)10(12)13-14/h7H,3-6,8H2,1-2H3,(H2,12,13)
    • InChI Key: GTWVZAPCZRFFHK-UHFFFAOYSA-N
    • SMILES: N1(C=C(C)C(N)=N1)CC1(CC)CCC1

Computed Properties

  • Exact Mass: 193.157897619g/mol
  • Monoisotopic Mass: 193.157897619g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 3
  • Complexity: 201
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.2
  • Topological Polar Surface Area: 43.8Ų

Experimental Properties

  • Density: 1.14±0.1 g/cm3(Predicted)
  • Boiling Point: 326.0±22.0 °C(Predicted)
  • pka: 3.83±0.10(Predicted)

1-[(1-Ethylcyclobutyl)methyl]-4-methyl-1H-pyrazol-3-amine Pricemore >>

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Additional information on 1-[(1-Ethylcyclobutyl)methyl]-4-methyl-1H-pyrazol-3-amine

Research Brief on 1-[(1-Ethylcyclobutyl)methyl]-4-methyl-1H-pyrazol-3-amine (CAS: 1851202-88-4)

1-[(1-Ethylcyclobutyl)methyl]-4-methyl-1H-pyrazol-3-amine (CAS: 1851202-88-4) is a novel chemical compound that has recently garnered attention in the field of chemical biology and pharmaceutical research. This compound, characterized by its unique pyrazole core and cyclobutylmethyl substitution, has shown promising potential in various therapeutic applications. Recent studies have focused on its synthesis, pharmacological properties, and possible mechanisms of action, making it a subject of significant scientific interest.

The synthesis of 1-[(1-Ethylcyclobutyl)methyl]-4-methyl-1H-pyrazol-3-amine involves a multi-step process that includes the alkylation of pyrazole derivatives and subsequent functionalization. Researchers have optimized the synthetic route to improve yield and purity, which is critical for its application in drug development. The compound's structural features suggest potential interactions with biological targets, particularly in the central nervous system (CNS) and inflammatory pathways.

Recent pharmacological evaluations have demonstrated that 1-[(1-Ethylcyclobutyl)methyl]-4-methyl-1H-pyrazol-3-amine exhibits notable activity as a modulator of specific neurotransmitter receptors. Preliminary in vitro and in vivo studies indicate its affinity for serotonin and dopamine receptors, which could pave the way for its use in treating neurological disorders such as depression, anxiety, and Parkinson's disease. Additionally, its anti-inflammatory properties are being explored for potential applications in autoimmune diseases.

One of the key challenges in the development of this compound is its pharmacokinetic profile. Early studies have highlighted the need for further optimization to enhance its bioavailability and metabolic stability. Researchers are investigating various formulation strategies, including prodrug approaches and nanoparticle delivery systems, to address these limitations. The compound's safety profile is also under scrutiny, with ongoing toxicology studies to ensure its suitability for clinical trials.

In conclusion, 1-[(1-Ethylcyclobutyl)methyl]-4-methyl-1H-pyrazol-3-amine represents a promising candidate for further drug development. Its unique chemical structure and multifaceted pharmacological activities make it a valuable subject of research in the chemical biology and pharmaceutical fields. Future studies will focus on elucidating its precise mechanisms of action, optimizing its therapeutic potential, and advancing it through preclinical and clinical stages. The continued exploration of this compound could lead to breakthroughs in the treatment of CNS disorders and inflammatory conditions.

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